1-(Piperidin-1-ylmethyl)naphthalen-2-ol
Description
Contextualizing Naphthalene-Piperidine Derivatives in Medicinal Chemistry
Naphthalene-piperidine derivatives represent a significant class of compounds in medicinal chemistry, valued for their diverse biological activities. The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in drug design, contributing to the lipophilicity and steric profile of a molecule, which can enhance its interaction with biological targets. nih.govijpsjournal.comepa.gov Naphthalene derivatives have been investigated for a wide array of therapeutic applications, including as antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective agents. nih.govijpsjournal.com
The piperidine (B6355638) ring, a saturated heterocycle, is another privileged structure in drug discovery. Its presence in a molecule can influence physicochemical properties such as basicity and solubility, which are critical for pharmacokinetic profiles. The combination of naphthalene and piperidine moieties in a single molecule creates a "hybrid" structure with the potential for unique pharmacological effects. nih.gov For instance, certain naphthalene-based derivatives containing a piperidine ring have been explored as high-affinity P2Y14R antagonists, which are targets for treating conditions like asthma and chronic pain. acs.orgnih.gov The systematic modification of the piperidine ring in these derivatives is a strategy employed to fine-tune receptor affinity and drug-like properties. acs.orgnih.gov
Significance of Mannich Bases in Organic and Medicinal Chemistry
1-(Piperidin-1-ylmethyl)naphthalen-2-ol is classified as a Mannich base. Mannich bases are β-amino-ketones or related β-amino-alkyl compounds formed through the Mannich reaction. nih.gov This reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, 2-naphthol), an aldehyde (typically formaldehyde), and a primary or secondary amine (here, piperidine). nih.gov
The Mannich reaction is a cornerstone of synthetic organic chemistry due to its efficiency in forming carbon-carbon bonds and introducing a nitrogen-containing functional group. nih.gov The resulting Mannich bases are not only stable compounds but also versatile intermediates for the synthesis of more complex molecules. nih.gov
In medicinal chemistry, the Mannich base scaffold is of paramount importance. These compounds have been shown to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.net The introduction of an aminomethyl group can enhance the bioavailability of a drug by increasing its hydrophilicity. nih.gov Specifically, Mannich bases derived from phenolic substrates like naphthols have been a focus of research for discovering new cytotoxic agents and compounds with other biological effects. nih.gov Optically active Mannich bases of 2-naphthol (B1666908) have also found applications as ligands in asymmetric catalysis. nih.gov
Overview of Research Objectives and Scope for this compound
Research involving this compound is typically embedded within broader studies on 1-aminomethyl-2-naphthol derivatives. The primary objective of synthesizing this specific compound is often to include it in a library of related structures to perform structure-activity relationship (SAR) studies. capes.gov.brresearchgate.net
The main research scope for this class of compounds has been the investigation of their cardiovascular effects. capes.gov.brresearchgate.net Studies on analogous 1-alkylaminomethyl-2-naphthols have revealed significant hypotensive (blood pressure lowering) and bradycardiac (heart rate slowing) effects in preclinical models. capes.gov.br Therefore, a key research objective for this compound would be to assess its potential as a cardiovascular agent.
The scope of such research would involve:
Synthesis: The preparation of this compound, typically through the Mannich reaction, to obtain a pure sample for biological evaluation. capes.gov.br
Biological Screening: In vitro and in vivo testing to determine its effects on cardiovascular parameters. This could include measuring its impact on blood pressure and heart rate, as well as its effects on isolated heart tissues and blood vessels. capes.gov.br
Mechanism of Action Studies: Investigating the molecular mechanism underlying its biological activity. For related compounds, it has been suggested that they may act as calcium channel blockers. capes.gov.brresearchgate.net Research on this compound would likely explore this or other potential mechanisms.
Structure-Activity Relationship (SAR) Analysis: By comparing the activity of this compound with other derivatives where the piperidine ring is replaced by other amines, researchers aim to understand how the nature of the amino group influences the observed biological effects. capes.gov.br
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₆H₁₉NO | nih.gov |
| Molecular Weight | 241.33 g/mol | nih.gov |
| CAS Number | 5342-95-0 | nih.gov |
| Melting Point | 93-94 °C | nih.gov |
| Appearance | Powder | nih.gov |
Reported Biological Activities of Mannich Bases
| Biological Activity | Reference |
| Anticancer | nih.govnih.govresearchgate.net |
| Antibacterial | nih.govresearchgate.net |
| Antifungal | nih.govresearchgate.net |
| Anticonvulsant | nih.govresearchgate.net |
| Anti-inflammatory | nih.govresearchgate.net |
| Antiviral | nih.gov |
| Antitubercular | nih.gov |
| Analgesic | nih.gov |
| Antimalarial | nih.gov |
| Antipsychotic | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16-9-8-13-6-2-3-7-14(13)15(16)12-17-10-4-1-5-11-17/h2-3,6-9,18H,1,4-5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSFSMELSBBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201585 | |
| Record name | 1-(Piperidinomethyl)-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-95-0 | |
| Record name | 1-(1-Piperidinylmethyl)-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5342-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Piperidinomethyl)-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5342-95-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Piperidinomethyl)-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PIPERIDINOMETHYL-2-NAPHTHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Mechanistic Investigations of 1 Piperidin 1 Ylmethyl Naphthalen 2 Ol
Historical and Current Synthetic Routes for 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
The preparation of this compound has traditionally been dominated by the Mannich reaction, with modern approaches focusing on improving efficiency and sustainability through various catalytic and reaction-condition modifications.
Mannich Reaction Approaches
The Mannich reaction is a cornerstone of organic chemistry for the aminoalkylation of acidic C-H bonds. In the context of this compound, this reaction provides a direct and efficient pathway to the target molecule.
The most prevalent method for synthesizing this compound is a one-pot, three-component Mannich condensation. researchgate.net This reaction involves the electrophilic substitution at the C-1 position of 2-naphthol (B1666908). The key reactants are 2-naphthol, formaldehyde (B43269) (as the carbonyl source), and piperidine (B6355638) (as the secondary amine). The condensation brings these three components together to form the desired aminomethylated product.
The reaction is typically carried out in a suitable solvent, such as ethanol, and can be promoted by various catalysts or reaction conditions. For instance, microwave irradiation has been employed to accelerate the reaction, often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netmdpi.com One study reported a microwave-assisted, one-pot synthesis from 2-naphthol, an appropriate aldehyde, and an amine in the presence of p-toluenesulfonic acid under solvent-free conditions. researchgate.net Another approach involves carrying out the reaction on acidic alumina (B75360) with microwave irradiation, which has been shown to produce the desired products in high yields. rsc.org
Table 1: Selected Conditions for Three-Component Synthesis of Naphthol Mannich Bases
| Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Naphthol, Aldehyde, Secondary Amine (e.g., Piperidine) | p-Toluenesulfonic acid, Microwave (1 min) | Solvent-free | 71-82 | researchgate.net |
| 2-Naphthol, Aromatic Aldehyde, Piperidine | Acidic Alumina, Microwave (5 min) | Solvent-free | 67-91 | rsc.org |
| 2-Naphthol, Aromatic Aldehyde, Piperidine | L-proline (20 mol%), 70 °C (2.5-4 h) | Solvent-free | 90-96 | rsc.org |
In the Mannich reaction for the synthesis of this compound, 2-naphthol and piperidine play distinct and crucial roles.
2-Naphthol : As a phenol (B47542) derivative, 2-naphthol provides the acidic proton and the nucleophilic aromatic ring necessary for the reaction. The hydroxyl group at C-2 activates the naphthalene (B1677914) ring, making the C-1 position highly susceptible to electrophilic attack. This high regioselectivity is a key feature of the aminomethylation of 2-naphthol. mdpi.com
Piperidine : This secondary amine acts as the nitrogen source for the aminomethyl group. It first reacts with formaldehyde to form an electrophilic iminium ion (the Eschenmoser salt precursor). This iminium ion is the actual electrophile that reacts with the electron-rich naphthalene ring of 2-naphthol. The basic nature of piperidine can also play a role in the reaction mechanism, potentially acting as a catalyst. nih.govresearchgate.net The mechanism involves the formation of the iminium ion from piperidine and formaldehyde, which is then attacked by the enolate form of 2-naphthol. nih.gov
Aminomethylation Techniques
Aminomethylation is a broader term for the introduction of an aminomethyl group onto a substrate. The Mannich reaction is a classic example of this transformation. Research in this area focuses on improving selectivity and employing more sustainable reagents.
The aminomethylation of phenols and naphthols is a well-established method for producing Mannich bases. The reaction's selectivity is a significant aspect, particularly with substrates that have multiple active sites. In the case of 2-naphthol, the electronic properties of the hydroxyl group direct the substitution almost exclusively to the ortho position (C-1), a phenomenon that is critical for the specific synthesis of this compound. ppor.az
Recent advancements have explored various catalytic systems to enhance the efficiency and selectivity of aminomethylation. These include the use of iodine-based catalysts for the ortho-aminomethylation of phenols in aqueous media, highlighting a move towards more environmentally benign reaction conditions. While not specifically detailed for this compound, these methods demonstrate the ongoing efforts to refine aminomethylation techniques.
A significant push in modern organic synthesis is the replacement of hazardous reagents with more sustainable alternatives. Formaldehyde, a common C1 building block in the Mannich reaction, is a toxic and volatile substance. Methanol (B129727) has emerged as a promising green alternative, as it can be catalytically converted to formaldehyde in situ. mdpi.com
The use of methanol as a C1 source in aminomethylation reactions is an area of active research. This approach typically involves a transition-metal catalyst that facilitates the dehydrogenation of methanol to formaldehyde, which then participates in the Mannich reaction. This "borrowing hydrogen" methodology generates water as the primary byproduct, significantly improving the environmental profile of the synthesis. While a specific protocol for the synthesis of this compound using methanol has not been extensively reported, the general principle has been demonstrated for the aminomethylation of other phenolic compounds and amines. The application of such a system to the three-component condensation of 2-naphthol and piperidine represents a logical and desirable next step in the sustainable synthesis of this compound.
Dichloromethane (B109758) as a Methylene (B1212753) Source
In the classic Mannich reaction, formaldehyde is the most common source for the methylene bridge. nih.gov However, due to its reactivity and hazardous nature, alternative methylene sources have been explored. Dichloromethane (CH₂Cl₂) presents one such alternative for the aminomethylation of active hydrogen compounds like 2-naphthol.
The synthesis of this compound using dichloromethane involves a three-component reaction with 2-naphthol and piperidine. This reaction is typically performed in the presence of a base. The mechanism involves the initial reaction between piperidine and dichloromethane to form an electrophilic species, which then reacts with the nucleophilic 2-naphthoxide ion (formed by the deprotonation of 2-naphthol by the base). While this method provides a direct route to the product, studies have indicated that it can be less efficient than traditional methods employing formaldehyde, often resulting in lower yields and requiring longer reaction times. The reduced efficiency may be attributed to the lower reactivity of dichloromethane compared to formaldehyde in forming the necessary electrophilic intermediate.
Catalytic Approaches in the Synthesis of this compound and its Derivatives
Modern synthetic strategies increasingly focus on catalytic methods to improve efficiency, reduce waste, and simplify reaction procedures, aligning with the principles of green chemistry.
Application of Nanocatalysts (e.g., Fe₃O₄ Magnetic Nanoparticles)
Nanocatalysts have gained significant attention in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties. mdpi.com Fe₃O₄ magnetic nanoparticles (MNPs) have been successfully employed as a robust and efficient catalyst for the one-pot, three-component synthesis of this compound and its derivatives. doaj.orgresearchgate.net
These syntheses involve the condensation of 2-naphthol, an amine like piperidine, and an aldehyde. doaj.org The Fe₃O₄ MNPs act as a heterogeneous catalyst that can be easily separated from the reaction mixture using an external magnet. mdpi.com This property is highly advantageous as it allows for a simple work-up and the potential for catalyst recycling over multiple reaction cycles with minimal loss of activity. researchgate.netchemmethod.com The reactions can often be carried out under solvent-free conditions or in environmentally benign solvents, further enhancing their green credentials. doaj.orgrsc.org The high efficiency of Fe₃O₄ MNPs is attributed to their ability to act as a Lewis acid, activating the aldehyde component and facilitating the reaction. mdpi.com
Table 1: Fe₃O₄ MNP-Catalyzed Synthesis of a 1-(Aryl(piperidin-1-yl)methyl)naphthalen-2-ol Derivative
| Aldehyde | Amine | Substrate | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzaldehyde | Piperidine | 2-Naphthol | Fe₃O₄ MNPs | 80 °C, Ultrasound | 25 | 90 | researchgate.net |
Ultrasound Irradiation as a Green Chemistry Methodology
Ultrasound irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. doaj.orgresearchgate.net The application of ultrasound in the synthesis of this compound offers significant advantages, including drastically reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating methods. doaj.org
The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium, generates localized hot spots of intense temperature and pressure. This effect enhances mass transfer and increases the rate of chemical reactions. The combination of ultrasound irradiation with nanocatalysis, such as with Fe₃O₄ MNPs, has proven to be a particularly effective and synergistic approach. doaj.orgresearchgate.net This combined methodology allows for the rapid and high-yield synthesis of the target compound while maintaining the benefits of easy catalyst recovery and reuse. doaj.org
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Method | Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Fe₃O₄ MNPs | 80 °C, Stirring | Several hours | High | N/A |
| Ultrasound Irradiation | Fe₃O₄ MNPs | 80 °C | 25 min | 90 | researchgate.net |
Reaction Mechanism Elucidation for this compound Formation
The formation of this compound proceeds via the well-established Mannich reaction mechanism. nih.govwikipedia.org The reaction is a three-component condensation involving an active hydrogen compound (2-naphthol), an aldehyde (commonly formaldehyde), and a secondary amine (piperidine). nih.govnih.gov
The catalytic cycle using a catalyst like Fe₃O₄ nanoparticles is proposed to initiate with the formation of an iminium ion. researchgate.net
Iminium Ion Formation: The secondary amine, piperidine, undergoes a nucleophilic addition to the carbonyl group of the aldehyde. This is followed by a dehydration step, which is often facilitated by the catalyst, to generate a highly electrophilic iminium ion. wikipedia.org
Electrophilic Attack: Simultaneously, the 2-naphthol, which possesses an active hydrogen atom at the C1 position ortho to the hydroxyl group, acts as the nucleophile. nih.gov The electron-rich aromatic ring attacks the electrophilic carbon of the iminium ion. This electrophilic aromatic substitution occurs preferentially at the C1 position due to the activating and ortho-directing nature of the hydroxyl group.
Deprotonation: The final step involves the deprotonation of the resulting intermediate to restore the aromaticity of the naphthalene ring, yielding the final product, this compound. wikipedia.org
The Fe₃O₄ nanocatalyst is believed to accelerate the reaction by coordinating with the reactants, thereby facilitating both the formation of the iminium ion and the subsequent electrophilic attack by the naphthol. researchgate.net
Spectroscopic and Computational Characterization of 1 Piperidin 1 Ylmethyl Naphthalen 2 Ol
Advanced Spectroscopic Characterization Techniques
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This provides empirical validation of the compound's purity and chemical formula. The molecular formula for 1-(Piperidin-1-ylmethyl)naphthalen-2-ol is C₁₆H₁₉NO. nih.gov Based on this formula, the theoretical elemental composition can be calculated. While specific experimental results from a CHNS analyzer are not detailed in the provided search results, the theoretical values serve as a benchmark for such analysis.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 16 | 192.176 | 79.63% |
| Hydrogen | H | 1.008 | 19 | 19.152 | 7.94% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.81% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.63% |
| Total | C₁₆H₁₉NO | 241.334 | 100.00% |
Computational Chemistry and Theoretical Studies
Computational chemistry utilizes computer simulations to investigate and solve chemical problems, providing insights that complement experimental data. wikipedia.org These theoretical methods can predict molecular structures, properties, and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed to calculate molecular geometries, vibrational frequencies, and electronic properties. For molecules like this compound, DFT calculations are typically performed to gain a deeper understanding of its behavior at a molecular level. While specific DFT studies for this exact compound are not available in the search results, studies on highly similar molecules often use basis sets like B3LYP/6-311G(d,p) for optimization and property calculation. researchgate.net
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, a key aspect of conformational analysis would be determining the orientation of the piperidine (B6355638) ring. Typically, the piperidine ring adopts a stable chair conformation to minimize steric strain. The analysis would also reveal the bond lengths, bond angles, and dihedral angles between the piperidinomethyl group and the naphthalene (B1677914) ring system.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule.
HOMO: Represents the ability to donate an electron.
LUMO: Represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For this compound, this analysis would pinpoint the electron density distribution in these orbitals, highlighting which parts of the molecule (e.g., the naphthalene ring, the piperidine ring, or the hydroxyl group) are involved in electronic transitions.
Table 2: Concepts in HOMO-LUMO Analysis
| Concept | Description |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. researchgate.net The MEP map illustrates regions of varying electron density, which are critical for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are prone to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atom of the hydroxyl group and potentially the nitrogen atom. nih.gov
Positive Regions (Blue): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic hydrogen of the hydroxyl group. nih.gov
An MEP map would provide a clear visual guide to the reactive sites of the molecule.
Fukui functions are used in computational chemistry to describe the sensitivity of the electron density of a system to a change in the number of electrons. This analysis provides a more quantitative prediction of local reactivity at specific atomic sites. It helps to pinpoint the most likely atoms to be involved in different types of reactions.
The analysis calculates condensed Fukui functions to predict sites for:
Nucleophilic Attack (f+): Where an electron is accepted.
Electrophilic Attack (f-): Where an electron is donated.
Radical Attack (f0): Where a radical species might interact.
This method allows for a detailed ranking of atoms within the this compound structure according to their reactivity, offering precise insights for synthetic chemistry applications.
Non-Covalent Interaction (NCI) Studies
Non-covalent interaction (NCI) analysis is a computational chemistry method used to visualize and understand weak, non-covalent interactions within a molecule and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial in determining the three-dimensional structure, stability, and reactivity of a molecule. The NCI analysis is based on the electron density and its derivatives, which allows for the identification and characterization of these non-bonding interactions.
For aromatic compounds containing both hydroxyl and amine functionalities, like this compound, NCI studies can reveal intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen atom of the piperidine ring. This interaction significantly influences the compound's conformational preference and its chemical properties. The analysis typically generates 3D plots where different types of interactions are represented by colored surfaces. Generally, attractive interactions like hydrogen bonds are shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red.
Theoretical Vibrational Frequencies and Excitation Energies
Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are a powerful tool for predicting the vibrational frequencies and electronic excitation energies of molecules. These calculations provide a detailed understanding of the molecule's infrared (IR) and Raman spectra, as well as its UV-Visible absorption characteristics.
For this compound, theoretical vibrational frequency calculations would predict the positions of characteristic peaks corresponding to specific bond vibrations. For instance, the O-H stretching vibration of the naphthol group is expected in the range of 3600-3400 cm⁻¹. mdpi.com The exact position can be influenced by intramolecular hydrogen bonding. mdpi.com The C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic piperidine ring would appear in the 3100-2800 cm⁻¹ region. mdpi.com The C-N stretching of the piperidine group and the C-O stretching of the naphthol are expected at lower frequencies, typically in the 1350-1000 cm⁻¹ range. mdpi.com
Theoretical calculations on related benzimidazole (B57391) derivatives show that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict vibrational modes. mdpi.com The potential energy distribution (PED) analysis is often used in conjunction with these calculations to assign the calculated frequencies to specific vibrational modes of the molecule. researchgate.net
Theoretical excitation energy calculations, usually performed using Time-Dependent DFT (TD-DFT), can predict the electronic transitions of the molecule, which correspond to the absorption bands in its UV-Visible spectrum. These calculations provide information on the orbitals involved in the electronic transitions (e.g., HOMO to LUMO transitions) and the oscillator strength of these transitions. For a molecule like this compound, these calculations would likely predict π-π* transitions associated with the naphthalene ring system.
Below is an illustrative table of theoretically predicted vibrational frequencies for a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, which demonstrates the type of data obtained from such studies. mdpi.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3619 | - |
| C-H Aromatic Stretch | 3123-3009 | 2919 |
| C-H Aliphatic Stretch | 2927 | 2858 |
| C=O Stretch | 1708 | - |
| C-N Stretch | 1470-860 | - |
Mulliken Atomic Charge Analysis
Mulliken atomic charge analysis is a computational method used to estimate the partial atomic charges of the individual atoms within a molecule. This analysis provides insight into the electron distribution across the molecule, highlighting electronegative and electropositive centers. This information is valuable for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential. The charge distribution is calculated based on the molecule's wave function, typically obtained from quantum chemical calculations like DFT.
This charge distribution is critical for understanding the molecule's chemical behavior. For example, the negatively charged oxygen and nitrogen atoms would be susceptible to electrophilic attack, while the positively charged hydrogen of the hydroxyl group could participate in hydrogen bonding.
While a specific Mulliken charge analysis for this compound is not available in the reviewed literature, studies on similar heterocyclic compounds demonstrate the utility of this analysis. For instance, in studies of benzimidazole derivatives, Mulliken charge analysis helps to identify the reactive sites of the molecule. mdpi.com
An illustrative table showing the type of data obtained from a Mulliken atomic charge analysis is presented below for a hypothetical set of atoms in a similar molecular fragment.
| Atom | Mulliken Atomic Charge (e) |
| O1 (hydroxyl) | -0.65 |
| H1 (hydroxyl) | +0.45 |
| N1 (piperidine) | -0.55 |
| C1 (naphthyl, bonded to OH) | +0.20 |
| C2 (naphthyl, bonded to CH₂) | +0.15 |
| C3 (methylene) | -0.10 |
Structure Activity Relationship Sar Studies of 1 Piperidin 1 Ylmethyl Naphthalen 2 Ol and Analogues
Design and Synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol Derivatives for SAR Profiling
The synthesis of this compound and its derivatives is commonly achieved through the Mannich reaction. This one-pot, three-component condensation involves naphthalen-2-ol, formaldehyde (B43269), and piperidine (B6355638) or a substituted piperidine. This synthetic accessibility allows for the straightforward creation of a diverse library of analogues for SAR profiling.
The naphthalene (B1677914) ring system is a key structural feature that significantly influences the compound's interaction with biological targets, primarily through hydrophobic and π-stacking interactions. Variations in this moiety can drastically alter biological activity.
Research on related N-arylpiperidine and N-arylpiperazine structures has demonstrated that the nature and position of substituents on the aromatic core are critical. For instance, in a series of inhibitors for equilibrative nucleoside transporters (ENTs), replacing the naphthalene moiety with a benzene ring was found to eliminate the inhibitory effects on both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk However, the activity could be partially or fully restored by adding specific substituents to the benzene ring, such as a meta-chloro group (restoring ENT1 inhibition) or meta-methyl or para-ethyl groups (restoring both ENT1 and ENT2 inhibition). polyu.edu.hk This highlights the importance of the extended aromatic system of naphthalene for activity, which can be mimicked by appropriately substituted smaller aromatic rings.
Furthermore, studies on other naphthalene-containing scaffolds have shown that introducing electron-withdrawing groups, such as halogens or aryl sulphonamide groups, can be essential for good anti-inflammatory or antimicrobial activity. ekb.eg Conversely, the introduction of methoxy (B1213986) groups on the naphthalene ring has been explored in derivatives targeting other receptors. nih.gov The synthesis of various substituted naphthalen-2-ol precursors allows for the generation of derivatives with diverse electronic and steric properties on the naphthalene core for comprehensive SAR analysis. researchgate.net
Table 1: Impact of Naphthalene Moiety Modifications on Biological Activity in Related Compounds
| Parent Scaffold | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| N-(naphthalen-2-yl)-triazin-2-amine | Replacement of naphthalene with benzene | Abolished inhibitory effects on ENT1 and ENT2 | polyu.edu.hkpolyu.edu.hk |
| N-(phenyl)-triazin-2-amine | Addition of meta-methyl or para-ethyl group | Regained inhibitory activity on ENT1 and ENT2 | polyu.edu.hk |
| 6-methoxy naphthalene derivatives | - | Showed anti-inflammatory activity | ekb.eg |
The piperidine ring, a saturated heterocycle, can be modified to probe the steric and conformational requirements of the binding pocket of a biological target. The nitrogen atom's basicity and the ring's substitution pattern are key variables in SAR studies.
Studies on N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines have provided significant insights into how piperidine substitution affects binding affinity and selectivity, particularly for sigma (σ) receptors. nih.gov The introduction of methyl or geminal dimethyl groups at different positions on the piperidine ring served as a probe to explore the space and nature of the receptor binding site. nih.gov
Key findings from this research include:
A 4-methyl substituent on the piperidine ring resulted in the most potent σ1 ligand (Ki = 0.030 nM) with a high selectivity over the σ2 receptor. nih.gov
A 3,3-dimethyl substitution yielded the most selective ligand for the σ1 receptor over the σ2 receptor (680-fold selectivity). nih.gov
These results indicate that the volume and position of substituents on the piperidine ring are critical determinants of both potency and selectivity. The chair conformation of the piperidine ring places substituents in either axial or equatorial positions, which can lead to distinct interactions with a receptor. nih.gov Asymmetric synthesis is crucial when chiral centers are introduced on the piperidine ring to produce single enantiomers for stereochemical evaluation.
Table 2: Effect of Methyl Substitution on Piperidine Ring for Sigma Receptor Affinity
| Piperidine Substitution | σ1 Receptor Affinity (Ki) | Selectivity (σ1 vs σ2) | Reference |
|---|---|---|---|
| 4-Methyl | 0.030 nM | 597-fold | nih.gov |
| 3,3-Dimethyl | 0.35 nM | 680-fold | nih.gov |
The methylene (B1212753) bridge (-CH2-) connecting the naphthalene and piperidine moieties is another point for modification. While the parent compound has a simple one-carbon linker, altering its length, rigidity, or composition can significantly impact biological activity by changing the spatial orientation of the two key pharmacophores.
In related compound series, the length of the alkyl linker has been shown to be a critical parameter. For example, in the N-[omega-(6-methoxynaphthalen-1-yl)alkyl]piperidine series, both propyl and butyl linkers were investigated, showing that linker length influences receptor affinity. nih.gov In a different context, the design of hybrid nonpeptide-peptide analgesics involved conjugating enkephalin analogues to small molecules, sometimes incorporating a linker like β-alanine to optimize interaction with opioid receptors. nih.gov
Modifications could include:
Lengthening the chain: Introducing ethyl (-CH2-CH2-) or propyl (-CH2-CH2-CH2-) linkers.
Introducing rigidity: Incorporating double bonds or cyclic structures within the linker.
Adding functional groups: Introducing groups like carbonyls (amides) or ethers into the linker to alter hydrogen bonding capabilities and polarity.
These modifications directly affect the distance and relative orientation between the naphthalene and piperidine rings, which must be optimal for fitting into a specific receptor binding site.
Correlation of Structural Features with Biological and Pharmacological Activity
The biological and pharmacological activities of this compound derivatives are governed by their physicochemical properties, which are a direct consequence of their chemical structure. Lipophilicity and stereochemistry are two of the most influential factors.
Lipophilicity, often expressed as log P or log D, is a critical parameter in drug design as it affects a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity. sciforum.net It plays a major role in a drug's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, to reach its target. mdpi.com
The SAR of this compound analogues is expected to follow similar principles:
Decreased Lipophilicity: Introducing polar groups (e.g., hydroxyl or carboxyl groups) would decrease lipophilicity, potentially improving aqueous solubility but hindering passage across lipid membranes.
Optimizing lipophilicity is often a balancing act to achieve sufficient bioavailability and target engagement without introducing undesirable properties. ijcce.ac.ir
Table 3: Lipophilicity and Biological Activity Trends in Naphthalene Derivatives
| Compound Series | Observation | Implication | Reference |
|---|---|---|---|
| Naphthalene-1-carboxanilides | Biological activity was strongly influenced by lipophilicity. | Lipophilicity is a key factor for bioavailability and pharmacological activity. | mdpi.com |
| 1-Hydroxynaphthalene-2-carboxanilides | N-(3,4,5-trichlorophenyl) derivative was the most lipophilic. | Multiple halogen substitutions significantly increase lipophilicity. | sciforum.net |
| 1,3,4-Oxadiazolines | Substitution of a chlorine derivative with a nitro group increased lipophilicity. | Electronic nature of substituents directly impacts lipophilicity. | mdpi.com |
Stereochemistry is a fundamental aspect of molecular recognition in biological systems. nih.gov Since enzymes and receptors are chiral, they often interact differently with the various stereoisomers of a chiral drug molecule. The introduction of a chiral center into analogues of this compound can have profound effects on their biological activity.
Chiral centers can be introduced by:
Substitution on the piperidine ring: For example, at the 2-, 3-, or 4-positions.
Substitution on the methylene linker: Replacing a hydrogen atom on the linker with a substituent.
The absolute configuration (R or S) at these centers can determine the molecule's ability to adopt the correct three-dimensional conformation to bind effectively to its target. It has been shown that stereochemistry can affect not only target binding but also drug uptake through stereospecific transport systems. nih.gov In many cases, one enantiomer (the eutomer) is significantly more active than the other (the distomer).
For example, in a study of chiral 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was critical for uptake via a specific amino acid transport system. nih.gov Similarly, the conformation of the piperidine ring in related structures is well-defined, typically a chair form, which is stabilized by intramolecular hydrogen bonds between the naphtholic hydroxyl group and the piperidine nitrogen. nih.gov The introduction of substituents can influence this conformational preference and, consequently, the biological activity. Therefore, the synthesis and evaluation of individual enantiomers are essential for a complete understanding of the SAR.
Computational Approaches to SAR Prediction
The exploration of Structure-Activity Relationships (SAR) for this compound and its analogues has been significantly advanced by computational methodologies. These approaches allow for the rational design of new, more potent compounds and provide deep insights into the molecular characteristics that govern their biological activity. By simulating molecular properties and interactions, researchers can predict the efficacy of novel derivatives, thereby streamlining the drug discovery process.
In silico Studies and Predictive Modeling
In silico studies, particularly those involving predictive modeling like Quantitative Structure-Activity Relationship (QSAR), are foundational to modern medicinal chemistry. mdpi.com These methods establish a mathematical correlation between the chemical structure of a compound and its biological activity. The underlying principle is that variations in the structural or physicochemical properties of a series of compounds are directly related to changes in their biological effects.
A crucial first step in building a predictive model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. Density Functional Theory (DFT) is a powerful quantum mechanical method used for this purpose. For instance, a detailed computational analysis was performed on 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, a close analogue of the parent compound, using DFT with the B3LYP/6-311G(d,p) basis set to optimize its structure and calculate various electronic and structural descriptors. researchgate.net
These calculated descriptors form the basis for developing predictive QSAR models. While a specific QSAR model for a series of this compound analogues is not detailed in the available literature, the methodology involves correlating such descriptors with experimentally determined biological activities (e.g., IC₅₀ values). Genetic Function Approximation (GFA) or Multiple Linear Regression (MLR) are statistical techniques often used to build these models, which can then predict the activity of newly designed compounds. mdpi.comnih.gov For related heterocyclic compounds, descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties have been shown to be crucial in describing antimicrobial activities. mdpi.com
Table 1: Calculated Molecular Properties for 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol using DFT researchgate.net
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -5.42 eV | Relates to electron-donating ability |
| LUMO Energy | -0.63 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.79 eV | Indicator of chemical stability |
Molecular Docking Investigations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in SAR studies for elucidating how structural modifications to a lead compound affect its binding affinity and interaction with a biological target.
For analogues of this compound, docking studies have been performed to understand their inhibitory potential. In one study, the analogue 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol was docked against a protein from Haemophilus influenzae. The results indicated that the compound is a potential inhibitor, binding effectively within the protein's active site. researchgate.net The docking analysis revealed a strong binding affinity, quantified by a low binding energy score, and identified the specific amino acid residues involved in the interaction.
The primary interactions observed were hydrogen bonds and hydrophobic interactions. For example, the hydroxyl group (-OH) of the naphthalene ring is a critical site for forming hydrogen bonds with polar residues in the protein's active site. The bulky, nonpolar naphthalene and phenyl rings engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues, anchoring the ligand within the binding pocket. researchgate.net
In a similar vein, docking studies on other related naphthalen-2-ol derivatives, such as a series of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol compounds, were conducted to explore their antiproliferative activity by targeting tubulin. researchgate.net These studies help to build a comprehensive SAR profile, showing how different substituents on the core scaffold can be manipulated to enhance target-specific interactions. The findings from these investigations are crucial for guiding the design of analogues with improved potency and selectivity. researchgate.net
Table 2: Molecular Docking Results for 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol against Haemophilus influenzae Protein researchgate.net
| Parameter | Result | Details |
|---|---|---|
| Binding Energy | -8.15 kcal/mol | Indicates strong and favorable binding affinity. |
| Interacting Residues | LEU 370, ILE 368, GLY 369 | Key amino acids in the protein's binding pocket. |
Biological and Pharmacological Investigations of 1 Piperidin 1 Ylmethyl Naphthalen 2 Ol
Potential as a Therapeutic Agent
The structural motifs of piperidine (B6355638) and naphthalene (B1677914) are found in numerous pharmacologically active molecules, suggesting that their combination in 1-(Piperidin-1-ylmethyl)naphthalen-2-ol could confer a range of therapeutic benefits.
While direct studies on the analgesic and anti-inflammatory effects of this compound are not extensively documented, research on related compounds provides valuable insights. The piperidine nucleus is a key component of known analgesic drugs. nih.gov For example, piperine, a compound found in plants of the Piper genus, has demonstrated significant analgesic and anti-inflammatory activities in various experimental models. nih.gov Ethanolic extracts of Piper vicosanum leaves, which contain various piperidine alkaloids, have also shown antinociceptive and anti-inflammatory effects in mouse models. nih.gov
The naphthalene moiety is also present in established anti-inflammatory drugs like naproxen (B1676952) and nabumetone. ekb.eg Synthetic derivatives of naphthalene have been evaluated for their anti-inflammatory potential. For example, a series of naphtho[1,2-e] nih.govresearchgate.netoxazine derivatives, synthesized from β-naphthol, were assessed for their anti-inflammatory activity, with some compounds showing significant inhibition of the COX-2 enzyme in molecular docking studies. researchgate.net Other research on benzo[d]thiazole derivatives has also aimed to develop new potent analgesic and anti-inflammatory agents. rjeid.com
The piperidine and naphthalene scaffolds are associated with a variety of central nervous system (CNS) activities. Naphthalene derivatives have been investigated for a wide range of therapeutic properties, including antipsychotic, antidepressant, anticonvulsant, and anti-neurodegenerative effects. ekb.eg Specific 1-naphthol (B170400) derivatives have been studied as potential inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. researchgate.net
Piperidine derivatives are also known for their diverse CNS effects. nih.gov For instance, certain piperidine derivatives have been synthesized and evaluated as multifunctional agents to combat Alzheimer's disease, showing inhibitory activity against human acetylcholinesterase (hAChE). chemicalbook.com The structural similarity of this compound to these researched compounds suggests it could potentially interact with neurological targets, although specific experimental validation is required.
The piperidine ring is a crucial structural feature in many local anesthetic agents. nih.govfabad.org.tr For example, the widely used local anesthetics bupivacaine (B1668057) and ropivacaine (B1680718) are piperidine derivatives. nih.gov Research has focused on synthesizing new piperidine-containing compounds to explore their potential as local anesthetics.
Studies on 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives have shown that these compounds possess local anesthetic activity. fabad.org.trresearchgate.net In experimental models, one such derivative, LAS-251, demonstrated significant local anesthetic effects, surpassing reference drugs like procaine (B135) and lidocaine (B1675312) in terms of the duration of anesthesia. fabad.org.trresearchgate.net Other research on fluorinated ethynylpiperidine derivatives also confirmed their local anesthetic properties. nih.gov These findings highlight the importance of the piperidine scaffold in the design of new local anesthetic agents and suggest that compounds like this compound, which contain this key structural element, could warrant investigation for similar properties.
Antioxidant Activity of Related Naphthalene Derivatives
Naphthalene derivatives are recognized for their diverse biological activities, including antioxidant properties. researchgate.net The antioxidant potential of these compounds is often attributed to the naphthalene ring system and the nature and position of its substituents.
Hydroxylated naphthalenes, in particular, have been a focus of antioxidant research. Studies on dihydroxynaphthalenes (DHNs) have shown that the position of the hydroxyl groups significantly influences their antioxidant efficacy. For instance, 1,8-DHN is considered a potent antioxidant, with its activity linked to a fast hydrogen atom transfer (HAT) process. torvergata.it The antioxidant power appears to be greater for derivatives with an α-substitution pattern (like in 1,8- and 1,6-DHN) compared to those with a β-substitution pattern (as in 2,6- and 2,7-DHN). torvergata.it This is supported by theoretical calculations which indicate that the aryloxyl radical formed at the C-1 position is more stable. torvergata.it The intramolecular hydrogen bonding in compounds like 1,8-naphthalenediol stabilizes the resulting radical after hydrogen atom transfer, enhancing its antioxidant capacity compared to catechols. nih.gov
The introduction of other functional groups, such as organoselanyl groups, to the 2-naphthol (B1666908) structure has also been explored to create derivatives with antioxidant activity. researchgate.net Furthermore, the antioxidant activity of 1-amino-2-naphthol-4-sulfonic acid can be enhanced through complexation with organotin(IV) compounds. annalsofrscb.ro
The antioxidant activity of various compounds can be evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. scirp.orgmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron, respectively. torvergata.it For example, a study on heterocyclic compounds derived from 1,8-diaminonaphthalene (B57835) demonstrated significant anti-free radical properties using these methods. scirp.org
It is important to note that the antioxidant activity of a molecule can be influenced by its structural characteristics. For instance, in a series of pea protein hydrolysates, peptides rich in hydrophobic amino acids and those containing tyrosine residues showed significant radical-scavenging activities. nih.gov Similarly, among twenty amino acids evaluated, tryptophan, methionine, and others demonstrated greater total antioxidative capacity. nih.gov The piperidine moiety itself, while primarily known for its presence in many pharmaceuticals, is also found in natural products from Piper species, which are being investigated as sources of natural antioxidants. studiamsu.mdnih.gov
In Vitro and In Vivo Studies of Biological Effects
Specific in vitro and in vivo studies on this compound are limited in the reviewed literature. However, research on analogous structures, particularly Mannich bases of 2-naphthol, provides insights into their potential biological activities.
Mannich bases derived from 2-naphthol have been synthesized and evaluated for a range of biological effects. nih.gov A study on a series of 1-aminoalkylated 2-naphthols revealed that compounds with a thiophen-2-yl ring exhibited good activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov In general, many Mannich bases of 2-naphthol show limited effect on Gram-negative bacteria but have demonstrated promise against Gram-positive strains. researchgate.net
The piperidine ring is a common scaffold in many pharmaceutical drugs and contributes to a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. studiamsu.md
Potential Biological Targets and Mechanisms of Action
While the precise biological targets and mechanisms of action for this compound have not been fully elucidated, studies on related naphthalene derivatives and compounds with similar structural motifs suggest several potential pathways.
Naphthol derivatives have been investigated as inhibitors of various enzymes. A series of 1-naphthol derivatives were found to be effective inhibitors of human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE). researchgate.net The inhibitory constants (Kᵢ) for these compounds were in the micromolar range. researchgate.net
Specifically, some 2-substituted-1-naphthol derivatives have shown preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1. nih.gov Docking studies indicated that the hydroxyl group at the C-1 position of the naphthalene ring is crucial for this activity, as it forms a hydrogen bond with the Val 523 residue in the COX-2 active site. nih.gov Replacement of this hydroxyl group with a methoxy (B1213986) group resulted in a loss of inhibitory activity. nih.gov
Furthermore, certain aminobenzylnaphthols, which are also Betti bases, have demonstrated the ability to inhibit topoisomerase I at micromolar concentrations, comparable to the known inhibitor camptothecin. nih.gov
The potential for naphthalene-based compounds to interact with various receptors has been explored. For instance, some naphthalene derivatives have been shown to act as agonists or antagonists of the aryl hydrocarbon receptor (AhR). nih.gov The ability of these compounds to bind to and activate the AhR appears to be dependent on the presence of functional groups like quinone or hydroxyl groups, as naphthalene itself does not typically bind to this receptor. nih.gov
In the context of G protein-coupled receptors (GPCRs), a high-affinity antagonist for the P2Y₁₄ receptor features a naphthalene moiety linked to a piperidine ring. nih.govnih.gov Molecular modeling studies of this antagonist suggest that the piperidine ring is located in a solvent-exposed and flexible region of the receptor. nih.gov This indicates a degree of tolerance for different conformations of the piperidine ring within the binding site. nih.gov
The table below presents data on the receptor binding affinity of a related naphthalene-based P2Y₁₄R antagonist and its analogues.
Table 1: Receptor Binding Affinity of a Naphthalene-Based P2Y₁₄R Antagonist and Analogues
| Compound | Description | IC₅₀ (nM) |
|---|---|---|
| 30 | Isonortropanol derivative | 21.3 nih.govnih.gov |
| 34 | Isoquinuclidine derivative | 15.6 nih.govnih.gov |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a specific ligand to the receptor.
The physicochemical properties of compounds containing a piperidine ring and a naphthalene system can influence their interaction with biological transport systems. Small molecules designed to cross the blood-brain barrier often possess high lipophilicity and a secondary or tertiary amine, which allows for a higher fraction of uncharged molecules at physiological pH, facilitating passive diffusion. acs.org
However, these molecules can also be substrates for efflux pumps like P-glycoprotein (P-gp), which can limit their accumulation in the brain. acs.org In silico predictions for some aminobenzylnaphthols suggest they may be substrates of P-gp. nih.gov These predictions also indicated potential inhibitory effects on cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4, which are crucial for drug metabolism. nih.gov
Future Directions and Emerging Research Avenues for 1 Piperidin 1 Ylmethyl Naphthalen 2 Ol
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol via the Mannich reaction, while effective, often involves conditions that are misaligned with modern standards of efficiency and environmental responsibility. Future research is increasingly directed towards developing novel synthetic protocols that are not only higher in yield and purity but also significantly more sustainable.
The integration of green chemistry principles is a cornerstone of future synthetic research for this compound. nih.gov This approach seeks to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govfirp-ula.org For the synthesis of Mannich bases like this compound, this involves a paradigm shift from conventional methods to cleaner, more efficient technologies. nih.goveijppr.com
Key areas of research include:
Alternative Energy Sources: Microwave-induced organic reaction enhancement (MORE) and ultrasonic irradiation are promising techniques that can drastically reduce reaction times from hours to minutes and improve yields. eijppr.comresearchgate.net
Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a primary goal. Research is exploring solvent-free reactions, where the reactants are mixed directly, often with grinding or minimal heating. eijppr.comresearchgate.net The use of water as a reaction medium, where feasible, represents an ideal green solvent choice. nih.goveijppr.com
Catalysis: The development and use of novel, recoverable, and reusable catalysts can enhance reaction efficiency and selectivity, moving away from stoichiometric reagents that generate significant waste. eijppr.comnih.gov One-pot, multicomponent reactions (MCRs) are particularly attractive as they reduce the number of operational steps, saving time, energy, and resources. nih.govresearchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Mannich Bases
| Parameter | Conventional Method | Emerging Green Method | Scientific Rationale |
| Energy Source | Conventional heating (reflux) | Microwaves, Ultrasound | Rapid, uniform heating reduces reaction time and energy consumption. eijppr.com |
| Solvents | Organic solvents (e.g., ethanol, methanol) | Solvent-free, Water | Reduces environmental pollution and health hazards associated with volatile organic compounds. nih.goveijppr.com |
| Reaction Time | Several hours | Minutes to < 1 hour | Increased rate of reaction under alternative energy sources. eijppr.comresearchgate.net |
| Process | Multi-step with intermediate isolation | One-pot, multicomponent reaction | Improves atom economy and process efficiency by reducing separation and purification steps. nih.gov |
Advanced Computational and Data Science Applications
Computational chemistry and data science are becoming indispensable tools in modern chemical research. For this compound and its derivatives, these technologies offer a path to rapidly screen for potential applications and hazards, guiding physical experimentation in a more targeted and efficient manner.
Artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to overcome high failure rates in drug development. nih.gov These models can analyze vast datasets to identify complex relationships between a molecule's structure and its properties. acellera.com For this compound, future research will likely involve:
Predictive Modeling: Developing ML models to predict key properties such as binding affinities to various receptors, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. acellera.com This allows for the in silico screening of virtual libraries of related compounds before committing resources to their synthesis.
Multi-objective Optimization: Using advanced algorithms to simultaneously optimize a compound for multiple desired properties (e.g., high efficacy and low toxicity), aiding in the rational design of superior analogues. acellera.com The success of any ML model is heavily dependent on the quality of the training data, emphasizing the need for high-quality experimental datasets. acellera.com
Beyond drug discovery, computational tools are crucial for assessing the potential risks of chemical compounds to human health and the environment. Future work could focus on creating specialized decision support tools for the risk assessment of aminomethylated phenols. Drawing inspiration from frameworks like the Assessment of Chemical Exposures (ACE) Toolkit, which helps public health authorities respond to acute chemical releases, similar logic can be applied proactively. nih.gov
Such a tool for this compound would integrate various data types:
Predicted toxicological endpoints from QSAR (Quantitative Structure-Activity Relationship) models.
Experimental data on cytotoxicity and environmental fate.
Information on potential exposure pathways.
This integrated system would provide a structured framework to help researchers and regulators make informed decisions about the compound's safety profile and handling requirements. nih.gov
Expansion of Biological Activity Profiling and Target Identification
While the core structure of this compound is well-established, its full biological potential remains largely untapped. Future research must move beyond preliminary screenings to a more systematic expansion of its pharmacological profile and the identification of its specific molecular targets.
The β-naphthol scaffold is present in compounds showing a wide array of biological effects. Research on derivatives has revealed promising activity in diverse areas, suggesting that the parent compound or its close analogues may harbor undiscovered potential. researchgate.netarabjchem.org
Emerging research avenues include:
Agrochemicals: A series of novel β-naphthol derivatives were synthesized and showed significant insecticidal activity against agricultural pests like the oriental armyworm and diamondback moth. researchgate.netnih.gov Further investigation could explore the potential of this compound in this domain.
Anticancer Agents: Related structures incorporating benzimidazole (B57391) and naphthalen moieties have been evaluated for their anticancer activity, with some compounds showing notable effects against specific cancer cell lines. arabjchem.org This provides a strong rationale for a comprehensive anticancer screening of the title compound and its derivatives.
Anti-inflammatory Agents: Scaffolds containing a piperidine (B6355638) ring have been successfully modulated to act as inhibitors of specific inflammation-related targets, such as the NLRP3 inflammasome. nih.gov This suggests a potential anti-inflammatory role for this compound that warrants investigation.
A crucial aspect of this expanded profiling is the concurrent identification of the precise molecular targets responsible for any observed biological activity. For instance, studies on pesticidal β-naphthol derivatives investigated their influence on insect calcium ion channels (RyR), providing a clear mechanism of action. researchgate.net Future work on this compound should adopt a similar target-driven approach to understand its mechanism at a molecular level, transforming it from a chemical entity into a tool for probing biological systems.
Table 2: Investigated Biological Activities of Related Naphthol and Piperidine Scaffolds
| Compound Class | Investigated Activity | Specific Target/Model Organism | Reference |
| β-Naphthol derivatives | Insecticidal, Acaricidal | Oriental armyworm, Diamondback moth | researchgate.netnih.gov |
| Naphthalen-benzimidazole hybrids | Anticancer | NCI 60 cell line screen (e.g., breast cancer) | arabjchem.org |
| Piperidinyl-benzoimidazolone derivatives | Anti-inflammatory | NLRP3 Inflammasome | nih.gov |
Personalized Medicine Approaches and Age-Related Conditions
The heterogeneity of patient responses to treatments necessitates a shift towards personalized medicine, where therapies are tailored to individual patient characteristics. For compounds like this compound, which target fundamental signaling pathways, personalized approaches could significantly enhance therapeutic efficacy and safety.
The advancement of pharmacogenomics presents a significant opportunity for personalizing treatment with P2Y14R antagonists. Variations in genes encoding the P2Y14 receptor or downstream signaling proteins could influence a patient's response to a given drug. Future research should focus on identifying single nucleotide polymorphisms (SNPs) and other genetic variations that correlate with treatment outcomes. This knowledge would enable the stratification of patients into responder and non-responder groups, leading to more precise and effective therapeutic strategies. longdom.org
Age-related conditions, often characterized by chronic inflammation, represent a key area for the application of P2Y14R antagonists. As the immune system undergoes age-related changes, the expression and function of receptors like P2Y14R may be altered. Investigating the role of P2Y14R in age-related diseases such as rheumatoid arthritis, psoriasis, and neurodegenerative conditions like Alzheimer's disease is a crucial future direction. nih.gov For instance, in Alzheimer's disease, where neuroinflammation is a key pathological feature, modulating P2Y14R activity could offer a novel therapeutic approach. nih.gov The development of diagnostic biomarkers to identify patient subgroups most likely to benefit from P2Y14R-targeted therapies will be instrumental in the clinical application of these compounds for age-related ailments. nih.govnih.gov
Clinical Translation Potential and Preclinical Model Development
The journey from a promising preclinical compound to a clinically approved drug is fraught with challenges. For this compound and its analogs, a clear roadmap for clinical translation is essential.
Preclinical studies have demonstrated the potential of P2Y14R antagonists in various disease models. For example, analogs of this compound have shown efficacy in rodent models of chronic pain and asthma. nih.gov Although there are currently no clinical trials specifically for this compound itself, the successful preclinical testing of related P2Y14R antagonists provides a strong rationale for their clinical development. nih.gov The development of targeted nanoparticle formulations could enhance the delivery of these compounds to specific tissues, improving their pharmacological profile and reducing potential side effects. nih.gov
The development of robust and relevant preclinical models is paramount for accurately predicting clinical efficacy. This includes the use of humanized animal models and advanced in vitro systems, such as organ-on-a-chip technology, that can better recapitulate human physiology and disease states. For instance, in the context of inflammatory diseases, preclinical models should accurately reflect the complex interplay of immune cells and signaling molecules observed in patients. Docking analysis and molecular modeling can aid in the design of more potent and selective compounds, as demonstrated in the development of related spiro(naphthalene-piperidine) derivatives. nih.govfilizolalab.org
Collaborative Research and Interdisciplinary Approaches in Chemical Sciences
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The development of this compound and its analogs will greatly benefit from the integration of expertise from various fields within the chemical sciences and beyond.
The synthesis of novel piperidine derivatives, a core component of the target compound, is an area of active research. mdpi.com Collaboration between synthetic organic chemists and medicinal chemists is crucial for generating diverse libraries of analogs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, insights from computational chemistry and molecular modeling are invaluable for understanding structure-activity relationships and for the rational design of new compounds. filizolalab.org
The study of GPCRs, the target class for this compound, is a highly dynamic field. nih.govnih.govmdpi.com Interdisciplinary collaborations involving pharmacologists, biochemists, and structural biologists are essential to unravel the intricacies of P2Y14R signaling. Understanding concepts like biased agonism and allosteric modulation can lead to the design of next-generation therapeutics with more refined mechanisms of action and fewer side effects. nih.govmdpi.commdpi.com By fostering a collaborative environment, researchers can accelerate the translation of promising compounds like this compound from the laboratory to the clinic.
Q & A
Q. What are the key synthetic routes for 1-(Piperidin-1-ylmethyl)naphthalen-2-ol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with naphthalen-2-ol under basic conditions. For example, similar compounds are synthesized via Mannich-type reactions, where naphthalen-2-ol reacts with formaldehyde and piperidine in a solvent like ethanol or xylene at 100°C . Optimization includes adjusting temperature, solvent polarity, and stoichiometry to enhance yield and purity. Catalytic bases (e.g., K₂CO₃) and inert atmospheres may improve efficiency.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, confirming substitution patterns and purity .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., hydroxyl, piperidinyl C–N stretches) .
- X-ray Crystallography: Resolves 3D molecular conformation and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine crystal structures, with attention to intramolecular interactions like O–H⋯N hydrogen bonds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and receptor interactions?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking simulations evaluate binding affinities to targets like neurotransmitter receptors or enzymes. For example, piperidine-containing analogs show affinity for CNS targets via hydrophobic and hydrogen-bonding interactions . MD simulations further analyze stability in biological matrices.
Q. What strategies resolve contradictions in crystallographic data during refinement?
Discrepancies in bond lengths or angles may arise from disorder or twinning. SHELXL’s restraints (e.g., SIMU, DELU) model disordered regions, while twin refinement (TWIN/BASF commands) addresses pseudo-symmetry. Validation tools (e.g., PLATON) check for missed symmetry or hydrogen-bonding inconsistencies .
Q. How can electrochemical methods (e.g., voltammetry) assess the compound’s redox behavior for sensor applications?
Cyclic voltammetry in buffered ethanolic solutions (pH 7.0) identifies redox-active sites. For instance, analogous naphthol derivatives exhibit reversible oxidation peaks correlated with hydroxyl group deprotonation. Detection limits for metal complexes (e.g., Ni²⁺) can reach 1.3×10⁻⁷ M using differential pulse voltammetry .
Q. What in vitro models evaluate the compound’s therapeutic potential, and how are data contradictions addressed?
- Binding Assays: Radioligand competition studies (e.g., for serotonin or dopamine receptors) quantify IC₅₀ values. Contradictions between binding affinity and functional activity may arise from allosteric modulation or assay conditions (e.g., buffer pH, cell line variability) .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., MCF-7) assess selectivity. Discrepancies between in vitro and in vivo efficacy often relate to pharmacokinetic properties, prompting structural modifications (e.g., adding solubilizing groups) .
Methodological Notes
- Synthesis: Prioritize anhydrous conditions and inert atmospheres to prevent side reactions .
- Crystallography: Use high-resolution data (≤0.8 Å) for accurate refinement. SHELXE pipelines enable rapid phasing for challenging structures .
- Computational Studies: Validate docking poses with free-energy calculations (e.g., MM-GBSA) to reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
